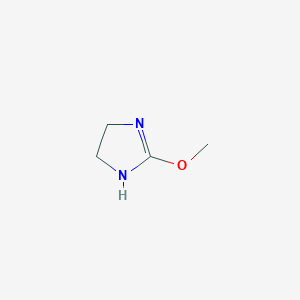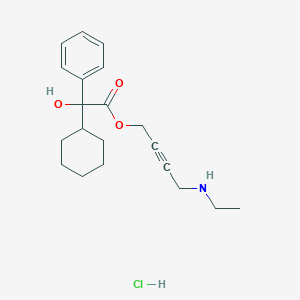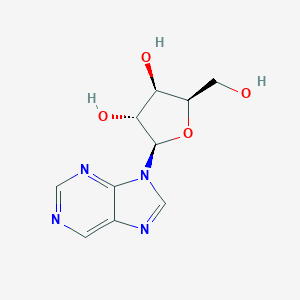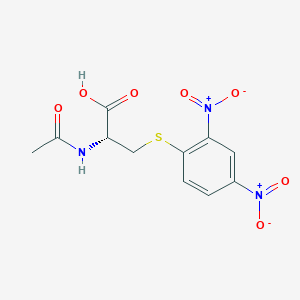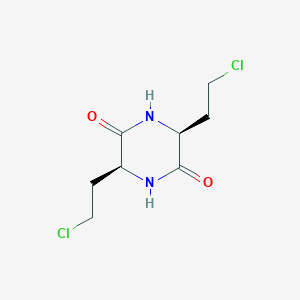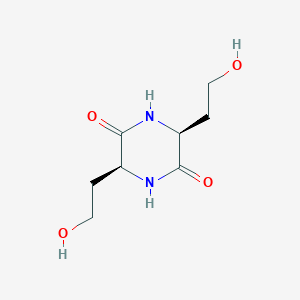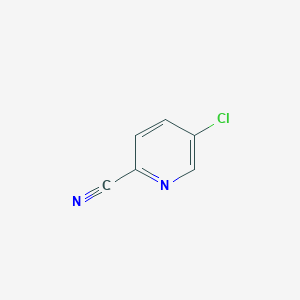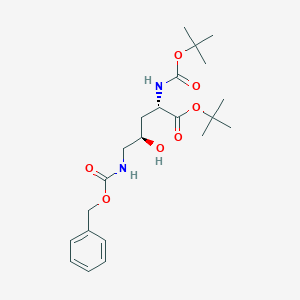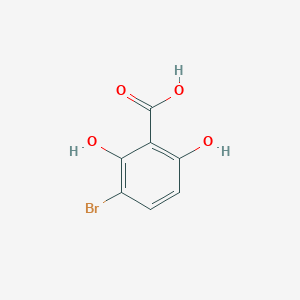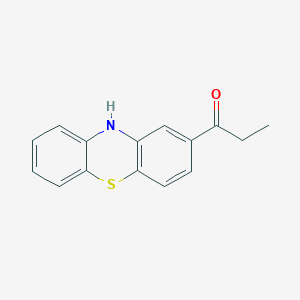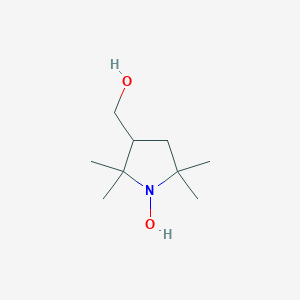
3-(Hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol: is a chemical compound that belongs to the class of pyrrolidines It is characterized by a pyrrolidine ring substituted with four methyl groups and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones.
Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, which involves the reaction of the pyrrolidine derivative with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of catalysts or under specific reaction conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
3-(Hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Hydroxymethylfurfural: An organic compound with a hydroxymethyl group and a furan ring.
Piperidine Derivatives: Compounds with a six-membered ring containing nitrogen, similar in structure to pyrrolidines.
Uniqueness
3-(Hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
27298-75-5 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methanol |
InChI |
InChI=1S/C9H19NO2/c1-8(2)5-7(6-11)9(3,4)10(8)12/h7,11-12H,5-6H2,1-4H3 |
InChI Key |
NVSLLEANKLJTSO-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(N1O)(C)C)CO)C |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)CO)C |
Synonyms |
3-(Hydroxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy; HM-PROXYL; Hydroxymethyl-proxyl; Proxmethol; _x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


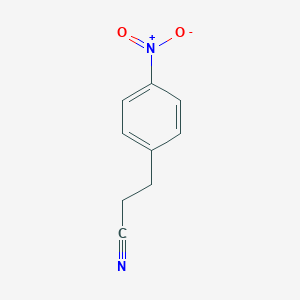
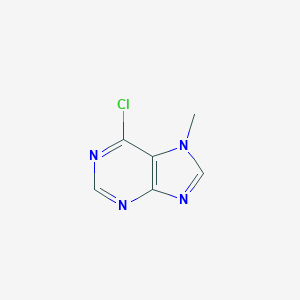
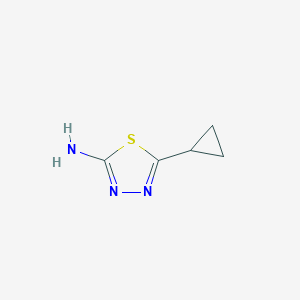
![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)
